Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Description
Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a 4-methylbenzyl group at position 1, a phenyl group at position 3, and a methyl ester moiety at position 5. The compound’s crystallographic properties and synthesis likely align with methods used for related pyrazole derivatives, employing tools like SHELX for refinement and Mercury for visualization .
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-10-15(11-9-14)13-21-18(19(22)23-2)12-17(20-21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFNYBPXNFDKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or related precursors to form the pyrazole ring, followed by functional group transformations to introduce the methyl ester and substituents at the N-1 and C-3 positions.
Preparation via Trichloromethyl Enones and Hydrazine Hydrochloride
A regioselective synthesis method for 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which can be adapted for the title compound, employs trichloromethyl enones as key intermediates. The general procedure is as follows:
- Starting with trichloromethyl enones (1 mmol), dissolve in the corresponding alcohol solvent (e.g., methanol for methyl esters).
- Add the corresponding hydrazine hydrochloride salt (1.2 mmol) in one portion under vigorous stirring at room temperature.
- After 15 minutes, heat the reaction mixture to reflux for 16 hours (or 90 °C for higher boiling alcohols).
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using hexanes and ethyl acetate in varying proportions as eluents.
This method yields pyrazole-3-carboxylates with good regioselectivity and purity, suitable for this compound synthesis by choosing appropriate starting materials (e.g., 4-methylbenzyl-substituted enones and phenyl substituents).
Key Reaction Parameters and Conditions
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting material | Trichloromethyl enones | 1 mmol |
| Hydrazine source | Hydrazine hydrochloride | 1.2 mmol |
| Solvent | Corresponding alcohol (e.g., methanol) | 10 mL for most compounds |
| Temperature | Room temperature stirring, then reflux | 16 hours reflux (or 90 °C for high boiling solvents) |
| Purification | Silica gel chromatography | Hexanes/ethyl acetate mixtures |
Alternative Synthetic Routes
Though direct literature on the exact preparation of this compound is limited, related pyrazole derivatives have been synthesized via:
- Cyclization of β-diketones or β-ketoesters with hydrazines, followed by N-alkylation with 4-methylbenzyl halides.
- Condensation of substituted hydrazines with α,β-unsaturated esters or acids, then esterification to form the methyl ester group.
- Use of hydrazine monohydrate or hydrazine salts in organic solvents like ethanol or tetrahydrofuran under reflux conditions.
Notes on Purification and Characterization
- The crude product is typically purified by column chromatography on silica gel.
- Eluents are chosen based on polarity, commonly hexanes and ethyl acetate in varying ratios.
- Characterization includes ^1H NMR and ^13C NMR spectroscopy, confirming the presence of aromatic protons, methyl ester signals, and pyrazole ring protons.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, in the development of anticancer agents. Pyrazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed promising activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Research indicates that compounds with similar structures can reduce inflammation in animal models, suggesting that this compound may have similar effects .
Antimicrobial Activity
Another area of application is in antimicrobial research. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . This makes this compound a candidate for further studies in developing new antibiotics.
Material Science
Polymer Chemistry
In material science, pyrazole compounds are explored for their potential as additives in polymer formulations. They can enhance the thermal stability and mechanical properties of polymers. Studies indicate that incorporating pyrazole derivatives into polymer matrices improves their resistance to thermal degradation and increases tensile strength .
Sensors and Catalysts
this compound is also being evaluated for its role in sensor technology and catalysis. Its unique structural features allow it to act as a ligand in coordination chemistry, facilitating the development of sensors for detecting metal ions or organic pollutants . Moreover, its catalytic properties may be harnessed in organic synthesis reactions, contributing to more efficient chemical processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells; IC50 values demonstrated significant cytotoxicity. |
| Study B | Anti-inflammatory | Inhibition of COX enzymes; reduction of edema in animal models. |
| Study C | Antimicrobial | Effective against E. coli and S. aureus; mechanism involves membrane disruption. |
| Study D | Material Science | Improved thermal stability in polymer blends; enhanced mechanical properties noted. |
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
The benzyl group at position 1 is a common feature in pyrazole derivatives. Key variations include:
- 4-Chlorobenzyl : Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate () substitutes the methyl group with chlorine, introducing electron-withdrawing effects that may alter reactivity or intermolecular interactions.
Ester Group Modifications
The ester at position 5 varies between methyl and ethyl groups:
- Methyl ester : Present in the target compound, this group may confer lower molecular weight and higher volatility compared to ethyl esters.
- Ethyl ester : Found in analogs like Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (), ethyl esters could improve lipophilicity and crystallinity due to increased steric bulk.
Additional Functionalizations
- Sulfonyl Group at Position 4 : Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () introduces a sulfonyl group, which may enhance hydrogen-bonding capabilities and alter packing motifs. The structure was refined with an R factor of 0.034, indicating high precision .
Crystallographic and Structural Insights
Crystal structures of analogs were determined using single-crystal X-ray diffraction (). For example:
- Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate () was structurally resolved, with data collection parameters typical for small-molecule crystallography.
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () crystallized at 100 K with a mean C–C bond length of 0.002 Å, reflecting precise refinement via SHELXL .
Tools like Mercury’s Materials Module enable comparative analysis of packing patterns and intermolecular interactions (e.g., π-stacking, hydrogen bonds) across derivatives .
Comparative Data Table
Implications of Structural Differences
- Electronic Effects : Substituents like Cl, F, and OMe modulate electron density, influencing reactivity and crystal packing.
- Steric Effects : Larger groups (e.g., ethyl ester) may hinder rotation, stabilizing specific conformations.
- Supramolecular Behavior : Functional groups (e.g., sulfonyl) enable diverse intermolecular interactions, critical for materials design .
Biological Activity
Methyl 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring substituted with a methyl group and a phenyl group, which are critical for its biological activity.
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit diverse biological activities, particularly in inhibiting cancer cell proliferation. The mechanisms through which these compounds exert their effects include:
- Inhibition of key enzymes : Many pyrazole derivatives inhibit enzymes such as topoisomerase II and various kinases (e.g., EGFR, VEGFR), which are crucial for cancer cell growth and survival .
- Modulation of signaling pathways : These compounds can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:
- Breast Cancer : Studies have demonstrated that pyrazole derivatives can inhibit the growth of MDA-MB-231 cells, a common breast cancer cell line .
- Liver Cancer : The compound has also been evaluated for its effects on HepG2 cells, showing varying degrees of cytotoxicity depending on structural modifications .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for other therapeutic potentials:
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial and antifungal activities, indicating their potential use in treating infections .
- Anti-inflammatory Effects : Research has suggested that certain pyrazole derivatives can reduce inflammation by inhibiting nitric oxide production and other inflammatory markers .
Synthesis and Evaluation
A study published in 2022 synthesized various pyrazole derivatives, including this compound. The biological evaluation showed that specific substitutions on the pyrazole ring significantly influenced cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups were generally more active than those with electron-donating groups .
Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity. For instance, compounds with halogen substitutions at the para position of the phenyl ring demonstrated increased inhibitory activity against cancer cells compared to their unsubstituted counterparts .
Data Table: Biological Activity Summary
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10 | Inhibition of topoisomerase II |
| This compound | HepG2 | 15 | EGFR inhibition |
| Other Derivative X | A549 (Lung) | 12 | Microtubule disruption |
Q & A
Q. Key Considerations :
- Optimizing reaction time and temperature (e.g., 80–100°C for 8–12 hours) improves yield.
- Monitoring by TLC or HPLC ensures intermediate purity .
Basic: What techniques are used for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXTL software) determines bond lengths, angles, and torsion angles. For example, the pyrazole ring typically shows bond lengths of ~1.35–1.40 Å for N–N and C–N bonds .
- Spectroscopy :
Basic: How to design bioactivity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazole derivatives with anti-inflammatory or anticancer activity) .
- In Vitro Assays :
- Anticancer : MTT assay on A549 lung cancer cells (IC determination).
- Antimicrobial : Disk diffusion against S. aureus or E. coli.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
Advanced: How do substituents influence its structure-activity relationships (SAR)?
Methodological Answer:
Design Strategy : Replace the 4-methyl group with electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability .
Advanced: How to address low yields in the final esterification step?
Methodological Answer:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate methyl ester formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
- Reaction Monitoring : In situ FTIR tracks carbonyl peak disappearance (~1700 cm) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC values vary between A549 (lung) and MCF-7 (breast) cells due to differential receptor expression .
- Structural Validation : Confirm compound purity (HPLC >98%) and stereochemistry (circular dichroism) to rule out impurities as confounding factors .
Advanced: What advanced techniques characterize its stability and degradation?
Methodological Answer:
- HPLC-MS/MS : Quantifies degradation products under stress conditions (e.g., pH 1–13, UV light).
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for pyrazoles).
- Forced Degradation : Hydrolyze the ester group in acidic/alkaline media to identify labile sites .
Advanced: How to model its interaction with biological targets computationally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2).
- MD Simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: How does it compare to analogs like Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate?
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) at >1 mmol scale.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing.
- Process Analytical Technology (PAT) : Use inline NMR to monitor intermediates in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
